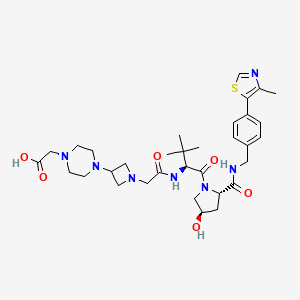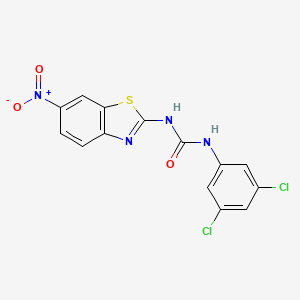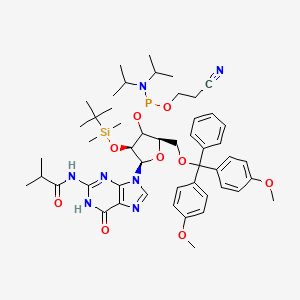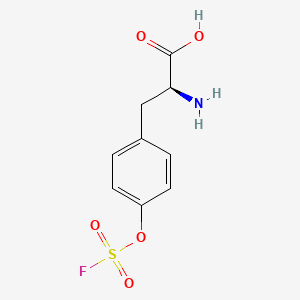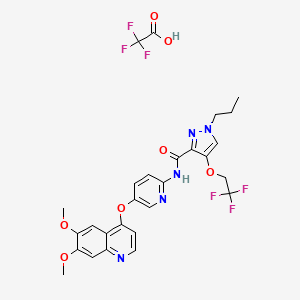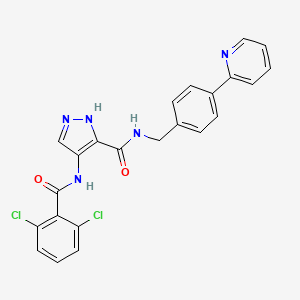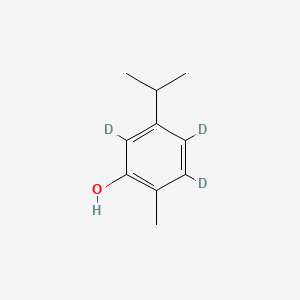
Carvacrol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvacrol-d3 is a deuterated form of carvacrol, a monoterpenic phenol found in the essential oils of various plants, particularly those in the Labiatae family. Carvacrol is known for its distinctive warm, pungent odor and is a major component of oregano oil. The deuterated form, this compound, is used in scientific research to study the metabolic and pharmacokinetic properties of carvacrol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: Carvacrol-d3 can be synthesized through the deuteration of carvacrol. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the aromatic ring structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for research applications.
化学反応の分析
Types of Reactions: Carvacrol-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form carvacrol quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carvacrol quinone-d3.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
Carvacrol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to understand the biotransformation of carvacrol in biological systems.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Carvacrol-d3 is similar to that of carvacrol. It exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
類似化合物との比較
Carvacrol-d3 can be compared with other similar compounds such as thymol, eugenol, and menthol:
Thymol: Similar structure and antimicrobial properties but differs in the position of the hydroxyl group.
Eugenol: Contains a methoxy group instead of an isopropyl group, leading to different pharmacological effects.
Menthol: A cyclic monoterpene with a different functional group, primarily used for its cooling sensation.
This compound is unique due to its deuterated nature, which allows for more precise studies in various scientific fields.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
153.24 g/mol |
IUPAC名 |
2,4,5-trideuterio-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3/i4D,5D,6D |
InChIキー |
RECUKUPTGUEGMW-WVALGTIDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C)O)[2H])C(C)C)[2H] |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
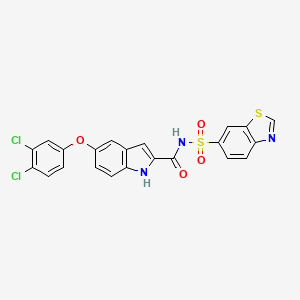
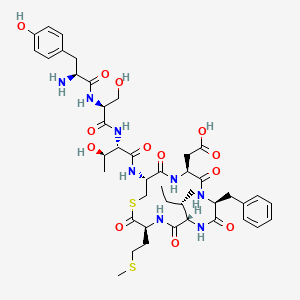
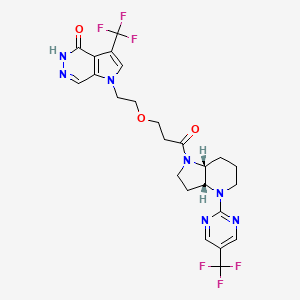
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
